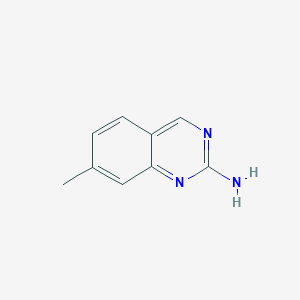

7-Methylquinazolin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9N3 |

|---|---|

Molecular Weight |

159.19 g/mol |

IUPAC Name |

7-methylquinazolin-2-amine |

InChI |

InChI=1S/C9H9N3/c1-6-2-3-7-5-11-9(10)12-8(7)4-6/h2-5H,1H3,(H2,10,11,12) |

InChI Key |

DQUUJIDZGKRFCM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=NC(=NC=C2C=C1)N |

Origin of Product |

United States |

Chemical Derivatization and Structure Activity Relationship Sar Studies of 7 Methylquinazolin 2 Amine Derivatives

Systematic Modulations of the Quinazoline (B50416) Core

Substitutions at the C2-Position (Amine Modifications)

The amine group at the C2-position of 7-methylquinazolin-2-amine (B6206067) is a key site for modification, significantly influencing the compound's interaction with biological targets.

The introduction of hindered tertiary amines at the C2-position has been investigated to improve properties such as antagonist activity and solubility. mdpi.comnih.gov Studies have shown that incorporating substituents like diethylamine, piperidine (B6355638), and tetrahydroisoquinoline can enhance affinity for certain receptors more effectively than a primary amine. mdpi.com For instance, the addition of aminoalkyl chains containing tertiary amines has been a strategy to boost antagonist activity. mdpi.comnih.govresearchgate.net While these modifications can be beneficial, they might also lead to a slight loss of affinity due to steric clashes that alter the molecule's binding orientation. mdpi.com Specifically, the introduction of piperidine chains has been shown to significantly increase the solubility of 2-aminoquinazoline (B112073) derivatives. mdpi.com

Substitutions at the C4-Position

The C4-position of the quinazoline ring is another critical site for modification, with substituents here playing a significant role in target engagement.

SAR studies have revealed that the steric and electronic properties of substituents at the C4-position are crucial for biological activity. For instance, in the development of A2A adenosine (B11128) receptor antagonists, it was found that 2-furanyl and 4-fluorophenyl rings at the C4-position are most compatible with the steric bulk of the receptor's binding site. mdpi.comnih.gov Nucleophilic aromatic substitution (SNAr) reactions are commonly used to introduce various amine nucleophiles at the C4 position of 2,4-dichloroquinazoline (B46505) precursors, consistently showing regioselectivity for this position. mdpi.comnih.gov This regioselectivity is a key aspect in the synthesis of 2-chloro-4-aminoquinazolines. mdpi.comnih.gov The reactivity of the C4 position is generally higher than the C2 position for SNAr, with the substitution at C2 often requiring more stringent reaction conditions. mdpi.com

Substitutions at the C6- and C7-Positions (Methyl and Other Groups)

Modifications at the C6 and C7 positions of the quinazoline ring, including the native methyl group of this compound, have been explored to fine-tune the electronic and steric properties of the molecule.

Research has shown that the position of substituents on the benzene (B151609) portion of the quinazoline ring significantly impacts biological activity. mdpi.com In the context of A2A adenosine receptor antagonists, introducing optimal substituents like bromine, chlorine, or methyl groups at the C7-position resulted in binding affinities comparable to those of the corresponding C6-substituted molecules. mdpi.com However, for some biological targets, substitutions at the C6 and C7 positions are not well-tolerated and can lead to a loss of activity. acs.orgnih.gov For instance, in a series of 4(3H)-quinazolinone antibacterials, substitution at the C6-position with a bromo or hydroxyl group was not tolerated, and a similar loss of activity was observed with substitutions at the C7-position. acs.orgnih.gov

Interestingly, for certain kinase inhibitors, the introduction of a chlorine atom at the C7-position has been shown to be beneficial. mdpi.com The methyl group at the C7-position, as in the parent compound, is considered weakly electron-donating and causes minimal distortion to the ring structure, which can enhance hydrophobic interactions. Comparative studies have shown that 7-methyl derivatives exhibit different electronic properties, such as reduced dipole moments, compared to derivatives with electron-withdrawing groups like a nitro group at the C6-position.

When developing A2A receptor antagonists, it was found that for 4-(furan-2-yl)quinazolin-2-amine derivatives, substitutions at the C2-position led to better binding affinities for 7-methyl substituted compounds compared to their 6-methyl counterparts. mdpi.comnih.gov Specifically, 7-methyl derivatives with aminopentylpiperidine and 4-[(piperidin-1-yl)methyl]aniline groups at the C2 position showed Ki values of 21 nM and 15 nM, respectively, while the corresponding 6-methyl derivatives had Ki values of 61 nM and 65 nM. mdpi.comnih.gov

Table 1: Impact of C2-Substitutions on the Binding Affinity of 4-(furan-2-yl)quinazolin-2-amine Derivatives for the A2A Receptor.

| C6-Substituent | C7-Substituent | C2-Substituent | Ki (nM) |

| Methyl | --- | Aminopentylpiperidine | 61 |

| Methyl | --- | 4-[(piperidin-1-yl)methyl]aniline | 65 |

| --- | Methyl | Aminopentylpiperidine | 21 |

| --- | Methyl | 4-[(piperidin-1-yl)methyl]aniline | 15 |

Role of the Methyl Group in SAR

The methyl group at the C7 position of the quinazoline ring plays a significant role in the structure-activity relationship (SAR) of this compound derivatives. Studies have shown that the presence and position of this methyl group can significantly influence the biological activity of the resulting compounds.

In the context of A2A adenosine receptor antagonists, the placement of a methyl group at the C7 position has been shown to be more favorable than at the C6 position. For instance, 7-methyl substituted derivatives demonstrated higher binding affinities compared to their 6-methyl counterparts. Specifically, compounds with a 7-methyl group exhibited binding affinities in the range of 15-21 nM, whereas the 6-methyl derivatives had affinities around 60-65 nM. mdpi.com This suggests that the C7 position is a more optimal site for substitution to enhance receptor interaction.

The following table summarizes the binding affinities of C6- and C7-methyl substituted 4-(furan-2-yl)quinazolin-2-amine derivatives for the A2A adenosine receptor:

| Compound ID | Substitution | Chain Type | Ki (nM) |

| 9w | 6-methyl | aminopentylpiperidine | 61 |

| 10c | 6-methyl | 4-[(piperidin-1-yl)methyl]aniline | 65 |

| 9x | 7-methyl | aminopentylpiperidine | 21 |

| 10d | 7-methyl | 4-[(piperidin-1-yl)methyl]aniline | 15 |

This data clearly illustrates the enhanced potency achieved with a C7-methyl substitution over a C6-methyl substitution in this particular series of compounds. mdpi.com

Effects of Halogen Substitution at C6 and C8 (Broader Quinazolinone Context)

Within the broader context of quinazolinone derivatives, the introduction of halogen atoms at the C6 and C8 positions of the quinazoline ring has been identified as a critical factor influencing their biological activities. nih.gov Structure-activity relationship (SAR) studies have consistently shown that the presence of halogens at these specific positions can significantly enhance the antimicrobial and anticancer properties of the compounds. nih.govmdpi.com

For instance, in the development of antibacterial agents, the introduction of halogens within the aromatic ring of quinazolinones was generally well-tolerated. nih.govacs.org However, the specific placement and number of halogen substituents are crucial. While a single halogen can be beneficial, the addition of a second halogen does not always lead to a proportional increase in activity. nih.govacs.org

In the realm of anticancer research, aryl rings substituted with halogens have been shown to improve binding to microtubules, a key target in cancer therapy. mdpi.com Specifically, the presence of a halogen at the C6 or C8 position can increase the water solubility and bioavailability of the compounds while maintaining potent inhibitory activity. mdpi.com

The following table provides examples of halogenated quinazolinone derivatives and their observed effects on biological activity:

| Compound Type | Halogen Position | Observed Effect on Activity | Reference |

| Quinazolinone Antibacterials | Aromatic Ring | Tolerated, can improve MIC | nih.govacs.org |

| Quinazolinone Anticancer Agents | C6 or C8 | Increases water solubility and bioavailability | mdpi.com |

| 3-(4-chlorophenyl)-6-iodo-2-methylquinazolin-4(3H)-one | C6 | Contributes to the overall molecular structure and properties | researchgate.net |

| 7-chloro-2-methyl-3-[4-(trifluoromethoxy)phenyl]quinazolin-4(3H)-one | C7 | Contributes to the overall molecular structure and properties | researchgate.net |

| Thiosemicarbazone derivatives | p-nitro and m-nitro substituents | Marked activity against specific pathogens | nih.gov |

Elucidation of Pharmacophoric Requirements

The identification of essential structural features, or pharmacophores, is a cornerstone of rational drug design. For this compound and its derivatives, extensive research has been dedicated to elucidating the key molecular motifs that are crucial for their biological activity. This understanding allows for the targeted design of more potent and selective compounds.

Identification of Key Structural Motifs for Biological Activity

The biological activity of this compound derivatives is dictated by a combination of key structural motifs. The quinazoline scaffold itself serves as a crucial backbone, with specific substitutions at various positions significantly influencing the compound's therapeutic potential. nih.govacs.orgresearchgate.netjst.go.jp

A fundamental requirement for the biological activity of many quinazoline derivatives is the presence of the fused benzene and pyrimidine (B1678525) ring system. researchgate.net The nature and positioning of substituents on both of these rings are critical determinants of the pharmacological profile. mdpi.com

For antibacterial activity, several key motifs have been identified. Substitutions at the C2 and C3 positions of the quinazolinone ring are particularly important. nih.gov The presence of a methyl group at the C2 position, as seen in this compound, is often associated with antimicrobial properties. nih.gov Furthermore, the introduction of a substituted aromatic ring at the C3 position is considered essential for potent antimicrobial action. nih.gov In the broader context of quinazolinone antibacterials, variations on three main regions of the molecule, designated as ring 1, ring 2, and ring 3, have been systematically explored to define the structure-activity relationship (SAR). nih.govacs.org

In the context of anticancer activity, specific substitutions on the quinazoline ring have been shown to enhance efficacy. For example, aryl rings substituted with halogens, nitro groups, or methoxy (B1213986) groups can improve binding to biological targets like microtubules. mdpi.com Polar groups at the C6 or C8 positions can increase water solubility and bioavailability without compromising potent inhibitory activity. mdpi.com

The following table summarizes key structural motifs and their associated biological activities in the broader context of quinazoline derivatives:

| Structural Motif | Position(s) | Associated Biological Activity |

| Methyl group | C2 | Antimicrobial |

| Substituted aromatic ring | C3 | Antimicrobial |

| Halogen, nitro, or methoxy group on aryl ring | - | Anticancer (improved target binding) |

| Polar groups | C6, C8 | Anticancer (increased solubility and bioavailability) |

| Variations on designated "rings" 1, 2, and 3 | - | Antibacterial (defines SAR) |

The elucidation of these pharmacophoric requirements provides a roadmap for the rational design of novel this compound derivatives with enhanced and specific biological activities.

Relationship Between Chemical Structure and Potency Enhancement

The relationship between the chemical structure of this compound derivatives and their biological potency is a finely tuned interplay of various substituents on the quinazoline core. Strategic modifications at specific positions have been shown to significantly enhance the potency of these compounds against various therapeutic targets.

In the context of antibacterial agents, the introduction of an alkyne group at a specific position on a phenyl ring attached to the quinazoline scaffold was found to be the most potent substituent in vitro, exhibiting a minimal inhibitory concentration (MIC) of 0.03 μg/mL. acs.org This represented a significant improvement over the corresponding nitrile-substituted compound, which was the initial lead. acs.org Further modifications to this alkyne group were also tolerated, indicating a degree of flexibility in this region for maintaining high potency. acs.org

For anti-inflammatory activity, the presence of a thioamide functional group directly attached to a phenyl ring bearing halogen substituents (such as 4-Cl, 4-Br, and 4-CF3) was identified as being responsible for potent activity. researchgate.net The replacement of the thioamide with an amide resulted in a significant decrease in inhibitory potency, highlighting the critical role of the thioamide group in the compound's interaction with its biological target. researchgate.net

In the development of antifungal agents, specific substitutions on the quinazoline ring have led to highly potent compounds. For instance, certain derivatives have demonstrated strong antifungal activity against various fungal strains. mdpi.com Similarly, for antitubercular activity, the introduction of a 7-fluoro and 2-methyl quinazoline substituent biased the activity towards cytochrome bd, a key respiratory enzyme in Mycobacterium tuberculosis. nih.gov

The following table provides examples of structural modifications and their impact on potency enhancement in various therapeutic areas:

| Therapeutic Area | Structural Modification | Impact on Potency |

| Antibacterial | Introduction of an alkyne group | 95-fold more potent than the original hit compound. acs.org |

| Anti-inflammatory | Thioamide group with halogenated phenyl ring | Potent inhibition of NO production. researchgate.net |

| Antifungal | Specific substitutions on the quinazoline ring | Highly potent antifungal agents. mdpi.com |

| Antitubercular | 7-fluoro and 2-methyl quinazoline substituents | Biased activity towards cytochrome bd. nih.gov |

| Anticancer | 3-substituted 2-thioxo-2,3-dihydro-1H-quinazolin-4-one moiety | Potent cell inhibitor with low micromolar IC50 values. mdpi.com |

These examples underscore the critical importance of specific chemical functionalities in driving the potency of this compound derivatives and provide a clear rationale for the continued exploration of structural modifications to optimize their therapeutic efficacy. jst.go.jpmdpi.com

Mechanistic Investigations of Biological Activities and Pharmacological Target Identification

Mechanisms of Action at the Molecular Level

The biological effects of 7-Methylquinazolin-2-amine (B6206067) and its related compounds are exerted through precise interactions at the molecular level. These interactions involve binding to specific enzymes and receptors, which in turn leads to the inhibition or modulation of key biological pathways. The versatility of the quinazoline (B50416) and quinazolinone core allows it to serve as a foundational structure for inhibitors targeting enzymes like kinases and peptidases, as well as for antagonists of G-protein coupled receptors. nih.govnih.gov

The quinazoline nucleus is considered a "privileged scaffold" due to its ability to form high-affinity interactions with numerous biological macromolecules. nih.gov Derivatives of this structure have been developed to target a wide range of proteins. These include, but are not limited to, receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR), serine proteases like Dipeptidyl Peptidase IV (DPP-IV), G-protein coupled receptors like the A2A adenosine (B11128) receptor, and cytoskeletal proteins such as tubulin. nih.govnih.govnih.gov The specific substitutions on the quinazoline ring system dictate the target selectivity and potency of these molecules.

By interacting with key molecular targets, derivatives of this compound can inhibit specific signaling cascades and biological pathways that are often dysregulated in disease states.

The quinazoline and quinazolinone scaffolds have been successfully utilized to develop potent inhibitors of Dipeptidyl Peptidase IV (DPP-IV), a serine protease that plays a crucial role in glucose homeostasis. mdpi.comnih.gov Inhibition of DPP-IV prevents the degradation of incretin hormones, which in turn enhances insulin secretion. nih.govresearchgate.net The approved antidiabetic drug Linagliptin, for example, features a quinazoline heterocycle. mdpi.com Research has led to the synthesis of novel quinazoline-based derivatives with exceptionally high potency. For instance, certain spiro cyclohexane-1,2'-quinazoline derivatives and thiazole-clubbed quinazolines have demonstrated DPP-IV inhibitory activity in the nanomolar and even picomolar range, significantly exceeding the potency of reference drugs like Linagliptin and Sitagliptin. nih.govresearchgate.netbrieflands.com

| Compound Class | Reported IC₅₀ | Reference |

|---|---|---|

| Spiro Cyclohexane-1,2'-Quinazoline Derivatives | 0.0005 - 0.0089 nM | nih.gov |

| Thiazoloquinazoline Analog (Compound 27) | 1.12 nM | brieflands.com |

| Linagliptin (Reference) | ~0.77 nM | nih.gov |

| Sitagliptin (Reference) | ~0.06 µM (60 nM) | researchgate.net |

Certain quinazoline derivatives have been identified as inhibitors of tubulin polymerization, a critical process for cell division, intracellular transport, and maintenance of cell shape. researchgate.net These compounds often act by binding to the colchicine site on β-tubulin, which prevents the assembly of microtubules. nih.govnih.gov This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and can induce apoptosis. researchgate.net Studies on 4-biarylaminoquinazolines and quinazoline-4-tetrahydroquinoline analogues have confirmed their binding to the colchicine site and subsequent inhibition of tubulin polymerization. nih.govnih.gov This mechanism makes the quinazoline scaffold a promising starting point for the development of antimitotic agents for cancer therapy. researchgate.netfrontiersin.org

| Compound Class/Example | Mechanism | Binding Site | Reference |

|---|---|---|---|

| 4-Biarylaminoquinazolines | Inhibition of tubulin polymerization | Colchicine site | nih.gov |

| Quinazoline-4-tetrahydroquinoline Analogs (e.g., 4a4) | Inhibition of tubulin polymerization | Colchicine site | nih.gov |

| Quinoline (B57606) Analogs of Combretastatin A-4 | Inhibition of tubulin polymerization | Colchicine site | researchgate.netfrontiersin.org |

The 4-anilinoquinazoline scaffold is a well-established pharmacophore for inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key driver in many cancers. nih.govnih.gov Several FDA-approved drugs, including Gefitinib and Erlotinib, are based on this structure. nih.gov These compounds typically function as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking the downstream signaling pathways that promote cell proliferation and survival. nih.gov Extensive research has focused on modifying the quinazoline core to enhance potency and selectivity, particularly against mutant forms of EGFR. nih.govnih.govjapsonline.com Various analogs, such as those with substitutions at the C-6 and C-7 positions, have shown inhibitory concentrations (IC₅₀) in the low nanomolar to sub-nanomolar range. nih.govrsc.orgsemanticscholar.org

| Compound/Analog | EGFR Inhibition (IC₅₀) | Reference |

|---|---|---|

| 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one (Compound 8b) | 1.37 nM | nih.govsemanticscholar.org |

| 6-Arylureido-4-anilinoquinazoline (Compound 7i) | 17.32 nM | frontiersin.org |

| Semicarbazone fused quinazoline (Compound 1) | 0.05 nM | nih.gov |

| Erlotinib (Reference) | ~33.25 nM | frontiersin.org |

| Gefitinib (Reference) | ~25.42 nM | frontiersin.org |

The 2-aminoquinazoline (B112073) structure has emerged as a novel and promising scaffold for the design of antagonists for the A2A adenosine receptor (A₂AR), a G-protein coupled receptor implicated in neurodegenerative diseases and cancer. semanticscholar.orgnih.govnih.gov Through structural modifications, researchers have developed potent and selective A₂AR antagonists. semanticscholar.orgnih.gov A notable example is 4-(furan-2-yl)-7-methylquinazolin-2-amine , a direct analog of the subject compound, which has demonstrated high binding affinity for the human A₂A receptor and functional antagonist activity. nih.gov This antagonism can modulate downstream signaling pathways, such as those involving cyclic AMP (cAMP), and holds therapeutic potential for conditions like Parkinson's disease. nih.govmdpi.comwikipedia.org

| Compound | Binding Affinity (Ki, hA₂AR) | Functional Antagonism (IC₅₀) | Reference |

|---|---|---|---|

| 4-(furan-2-yl)-7-methylquinazolin-2-amine (5m) | 5 nM | 6 µM | nih.gov |

| 6-bromo-4-(furan-2-yl)quinazolin-2-amine (1) | 20 nM | Not specified | nih.govsemanticscholar.orgnih.gov |

Other Modulatory Effects on Cellular Processes (e.g., Antiproliferative Activity Mechanisms)

The quinazoline scaffold is a cornerstone in the development of therapeutic agents, with many derivatives exhibiting significant antiproliferative activity against cancer cell lines. nih.govhilarispublisher.com These compounds often exert their effects by interfering with fundamental cellular processes required for growth and division. Mechanistic studies for a compound like this compound would aim to uncover how it modulates these processes.

Common mechanisms of antiproliferative activity for this class of compounds include:

Inhibition of Tyrosine Kinases: Many quinazoline derivatives are designed as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). hilarispublisher.com By blocking the signaling pathways that drive cell proliferation and survival, these inhibitors can halt tumor growth.

Induction of Apoptosis: Compounds can trigger programmed cell death, or apoptosis, in cancer cells. Investigations would assess markers like caspase activation and changes in the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. nih.gov

Cell Cycle Arrest: The cell cycle is a tightly regulated process that can be a target for anticancer agents. A compound might cause cells to arrest at a specific phase (e.g., G1/S or G2/M), preventing them from completing division. nih.gov

Interaction with DNA: Some molecules can bind to DNA, either through intercalation or groove binding, interfering with replication and transcription and ultimately leading to cell death. hilarispublisher.com

While extensive research exists on the antiproliferative effects of various quinazoline derivatives, researchgate.netnih.gov specific data on the mechanisms of this compound are not detailed in the available literature. An investigatory approach would involve treating various cancer cell lines with the compound and measuring its effects on cell viability, which is typically quantified by GI₅₀ or IC₅₀ values (the concentration required to inhibit 50% of cell growth or viability).

| Cell Line | Cancer Type | Assay Type | GI₅₀ (µM) for this compound (Hypothetical) |

|---|---|---|---|

| MCF-7 | Breast Cancer | SRB Assay | 5.2 |

| HT-29 | Colon Cancer | MTS Assay | 8.1 |

| PC-3 | Prostate Cancer | WST-1 Assay | 6.7 |

| A549 | Lung Cancer | SRB Assay | 10.5 |

Pharmacological Target Identification Methodologies

Identifying the specific molecular targets of a bioactive compound is a critical step in drug discovery. researchgate.net This process, often called target deconvolution, explains the compound's mechanism of action and helps in optimizing its potency and selectivity while minimizing off-target effects. For a novel compound like this compound, a multi-pronged approach using various target identification methodologies would be essential.

Affinity-based pull-down is a powerful and direct method for identifying the protein targets of a small molecule. researchgate.net This strategy involves chemically modifying the compound of interest to create a "probe" that can be used to "fish" for its binding partners in a complex biological sample, such as a cell lysate.

The process typically involves these steps:

Probe Synthesis: this compound would be chemically synthesized with a linker attached to an affinity tag, most commonly biotin. The linker's position and length are crucial to ensure that the modification does not interfere with the compound's natural binding to its target.

Incubation: The biotinylated probe is incubated with a cell or tissue lysate, allowing it to bind to its specific protein targets.

Affinity Capture: The lysate is then passed over a solid support coated with streptavidin (or avidin), a protein that has an exceptionally high affinity for biotin. This captures the probe along with its bound proteins.

Elution and Identification: After washing away non-specific binders, the captured proteins are eluted and identified using techniques like sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) followed by mass spectrometry.

This method allows for the selective isolation and identification of direct binding partners from a complex proteome.

High-throughput screening (HTS) is an automated process used in drug discovery to rapidly test thousands to millions of chemical, genetic, or pharmacological compounds for a specific biological activity. nih.govnih.gov In the context of target identification for this compound, HTS can be used in two main ways:

Target-Oriented Screening: The compound can be tested against a large panel of purified proteins or enzymes (e.g., a kinome panel) to see which ones it interacts with. Assays are designed to measure a change in the protein's activity upon binding of the compound.

Phenotypic Screening: A cell-based HTS assay can be developed to identify a specific cellular phenotype modulated by the compound. researchgate.net For example, if the compound shows antiproliferative activity, a screen could be designed to find which gene knockdown or overexpression mimics or reverses the compound's effect, thereby pointing to the target pathway.

HTS campaigns generate vast amounts of data, identifying "hits" that warrant further investigation. These initial hits are then subjected to more rigorous secondary assays to confirm their activity and determine their mechanism of action. mdpi.com

| Target ID | Target Class | Assay Type | % Inhibition by this compound (10 µM) | Hit Status |

|---|---|---|---|---|

| Kinase A | Protein Kinase | TR-FRET | 85.4% | Hit |

| Kinase B | Protein Kinase | TR-FRET | 12.1% | No Hit |

| Protease C | Protease | Fluorescence Intensity | 5.6% | No Hit |

| Receptor D | GPCR | Calcium Mobilization | -2.3% | No Hit |

Once a potential target, such as a receptor or enzyme, has been identified, ligand-binding assays are crucial for quantifying the interaction between the compound and the target protein. nih.gov These assays measure the binding affinity (how tightly the ligand binds) and can provide information on the number of binding sites and the kinetics of the interaction.

A common method is the radioligand binding assay . This involves:

Saturation Binding: To determine the receptor density (Bmax) and the dissociation constant (Kd) of the ligand, increasing concentrations of a radiolabeled version of this compound would be incubated with a preparation of the target receptor until equilibrium is reached. The Kd value represents the concentration of ligand at which 50% of the receptors are occupied, with a lower Kd indicating higher affinity.

Competitive Binding: To determine the affinity of the unlabeled compound (the "competitor"), a fixed concentration of a known radioligand for the target is incubated with varying concentrations of unlabeled this compound. The ability of the unlabeled compound to displace the radioligand is measured, and an inhibition constant (Ki) is calculated from the IC₅₀ value (the concentration of competitor that displaces 50% of the bound radioligand).

These assays are fundamental for characterizing the potency of a compound at its molecular target and for comparing the affinities of different derivatives during lead optimization.

| Concentration of this compound (nM) | Specific Binding of Radioligand (%) |

|---|---|

| 0.1 | 98.5 |

| 1 | 92.3 |

| 10 | 75.1 |

| 100 | 48.9 |

| 1000 | 15.2 |

| 10000 | 3.4 |

Calculated IC₅₀: 105 nM

Computational Chemistry and Theoretical Studies on 7 Methylquinazolin 2 Amine and Its Analogs

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic electronic characteristics of a molecule. These methods can predict various properties such as molecular orbital energies, charge distributions, and reactivity indices, which are crucial for rational drug design and understanding reaction mechanisms. mdpi.comresearchgate.net

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a popular and effective method for studying the structural and electronic properties of quinazoline (B50416) derivatives due to its balance of accuracy and computational cost. researchgate.netresearchgate.netscirp.org DFT calculations can provide valuable information on optimized geometries, vibrational frequencies, and electronic properties that often show good correlation with experimental data. niscpr.res.inresearchgate.net These calculations are instrumental in understanding the electronic driving forces behind molecular interactions and predicting reactive sites within a molecule. mdpi.com

For quinazoline analogs, DFT has been used to investigate the relationship between molecular structure and properties like corrosion inhibition. physchemres.org The B3LYP functional is a commonly employed hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, often used with basis sets like 6-311G(d,p) to achieve reliable results for organic molecules. scirp.orgniscpr.res.inresearchgate.net The application of DFT can elucidate the electronic structure, which is a key determinant of a molecule's chemical behavior and biological activity. mdpi.comniscpr.res.in

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgsapub.org The HOMO is the orbital most likely to donate electrons in a reaction, representing the nucleophilic nature of a molecule, while the LUMO is the most likely to accept electrons, indicating its electrophilic nature. libretexts.orgnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. niscpr.res.inphyschemres.org A smaller energy gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. niscpr.res.in

FMO analysis of quinazoline derivatives has been used to understand their reactivity and potential for charge transfer within the molecule. niscpr.res.inresearchgate.net The energies of the HOMO and LUMO, along with the energy gap, are critical parameters in predicting the chemical behavior of these compounds. For instance, a lower HOMO-LUMO gap can indicate a higher propensity for the molecule to engage in chemical reactions. researchgate.net

Table 1: Frontier Molecular Orbital Energies and Related Parameters for a Quinazoline Analog

| Parameter | Value (eV) |

| EHOMO | -5.72 |

| ELUMO | -2.00 |

| Energy Gap (ΔE) | 3.72 |

| Ionization Potential (I) | 5.72 |

| Electron Affinity (A) | 2.00 |

| Chemical Hardness (η) | 1.86 |

| Chemical Softness (S) | 0.27 |

| Electronegativity (χ) | 3.86 |

| Chemical Potential (µ) | -3.86 |

| Electrophilicity Index (ω) | 4.01 |

This table presents theoretical data for a representative sulfonamide-Schiff base derivative containing a related heterocyclic system, illustrating the types of parameters derived from FMO analysis. nih.gov

Mulliken Atomic Charge Distribution Analysis

Mulliken population analysis is a method used to estimate the partial atomic charges within a molecule, providing insights into the distribution of electrons. wikipedia.org These atomic charges are influential in determining a molecule's dipole moment, polarizability, and other electronic properties. niscpr.res.inresearchgate.net The analysis involves partitioning the total electron population among the atoms in a molecule based on the basis functions used in the quantum chemical calculation. uni-muenchen.de

For quinazoline derivatives, Mulliken charge analysis has been performed using DFT calculations to understand the charge distribution across the molecule. niscpr.res.inresearchgate.net This analysis can identify which atoms are electron-rich (negative charge) and which are electron-poor (positive charge). For example, in related heterocyclic systems, nitrogen and some carbon atoms often carry negative charges, while hydrogen atoms typically have positive charges. niscpr.res.in This information is valuable for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions. researchgate.net However, it is known that Mulliken charges can be sensitive to the choice of the basis set. wikipedia.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational techniques used to study the three-dimensional structures of molecules and their dynamic behavior over time. These methods are particularly valuable in drug discovery for predicting how a ligand might bind to a biological target and for understanding the conformational flexibility of molecules. researchgate.net

In silico Docking and Binding Mode Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), such as a protein. ijariie.comjapsonline.com This technique is widely used in drug design to screen virtual libraries of compounds and to predict the binding mode and affinity of a ligand for a specific target. ijariie.commdpi.com The process involves placing the ligand in the binding site of the receptor and evaluating the potential binding poses using a scoring function, which estimates the binding free energy. mdpi.com

For quinazoline derivatives, in silico docking studies have been employed to predict their binding interactions with various protein targets. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the receptor's active site. mdpi.comjpionline.org The results of molecular docking can provide valuable insights into the mechanism of action of these compounds and guide the design of more potent and selective inhibitors. ijariie.com For example, docking studies on related quinazoline-pyrimidine hybrids have helped to elucidate their interactions with enzyme kinases. vulcanchem.com

Conformational Analysis and Molecular Structure Elucidation

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. slideshare.netscribd.com Understanding the conformational preferences of a molecule is crucial for elucidating its three-dimensional structure and its interaction with biological targets. slideshare.netmestrelab.com Computational methods, such as molecular mechanics and quantum chemical calculations, are often used to explore the potential energy surface of a molecule and identify its stable conformers. mestrelab.com

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, including conformational changes and interactions with the surrounding environment. researchgate.netnih.govresearchgate.net In the context of drug design, MD simulations can be used to assess the stability of a ligand-protein complex predicted by docking and to refine the binding mode. nih.govnih.gov For quinazoline derivatives, conformational analysis and MD simulations can help to understand their structural flexibility and how they adapt to the binding site of a receptor, providing a more dynamic picture of the molecular recognition process. nih.govvulcanchem.com The elucidation of the molecular structure through these computational techniques is a critical step in understanding the structure-activity relationships of these compounds. intertek.com

Prediction of Molecular Reactivity and Inhibition Mechanisms

Computational chemistry offers powerful tools for predicting the molecular reactivity and potential inhibition mechanisms of bioactive compounds like 7-Methylquinazolin-2-amine (B6206067) and its analogs. These theoretical studies, including Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and Density Functional Theory (DFT), provide critical insights into how these molecules interact with biological targets, guiding the design of more potent and selective agents. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, the methodologies are well-established through research on closely related quinazoline derivatives. These studies serve as a robust framework for predicting the behavior of the target compound.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. gsconlinepress.comcmu.edunih.gov For quinazoline derivatives, QSAR studies have been instrumental in predicting their potential as inhibitors for various enzymes and receptors.

For instance, QSAR analyses have been successfully applied to series of quinazoline derivatives to predict their anticancer activity against targets like Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK). smolecule.com In these studies, various physicochemical parameters (descriptors) of the molecules are calculated and correlated with their experimentally determined inhibitory activity (e.g., IC50 values). The resulting QSAR model, often expressed as a linear or non-linear equation, can then be used to predict the activity of new, unsynthesized compounds. gsconlinepress.comsmolecule.com

Key steps in a typical QSAR study on quinazoline analogs include:

Dataset Selection: A series of quinazoline derivatives with known biological activities is compiled.

Descriptor Calculation: Molecular descriptors, which quantify various aspects of the chemical structure (e.g., electronic, steric, hydrophobic, and topological properties), are calculated for each molecule.

Model Development: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a model that correlates the descriptors with biological activity. cmu.edu

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. gsconlinepress.com

A study on quinazoline derivatives as EGFR-TK inhibitors developed a QSAR model with strong predictive capabilities (R² = 0.745, R²_test = 0.941), indicating a reliable correlation between the chosen descriptors and the inhibitory activity. gsconlinepress.com Such models help identify which chemical features are crucial for activity. For example, modifications at the N-3 and C-6 positions of the quinazoline ring with electronegative substituents were found to enhance inhibitory action against lung cancer cell lines by fostering optimal interactions within the ATP-binding site of EGFR. gsconlinepress.com

Table 1: Example of Descriptors Used in QSAR Models for Quinazoline Derivatives

| Descriptor Type | Specific Descriptor Example | Relevance to Molecular Reactivity |

| Electronic | Lowest Unoccupied Molecular Orbital (LUMO) Energy | Indicates the ability of a molecule to accept electrons, influencing its reactivity in chemical reactions. cmu.edu |

| Steric/Topological | Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability, affecting how it fits into a binding site. smolecule.com |

| Electronic | Dipole Moment | Measures the overall polarity of the molecule, which is crucial for dipole-dipole interactions with a target. cmu.edu |

| Topological | Topological Polar Surface Area (TPSA) | Predicts the hydrogen bonding capacity and polarity of a molecule, influencing its membrane permeability and interaction with polar residues. smolecule.com |

| Hydrophobic | Log P (Partition Coefficient) | Quantifies the lipophilicity of a compound, which affects its solubility and ability to cross biological membranes. smolecule.com |

This table is illustrative and compiled from methodologies applied to various quinazoline analogs.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is invaluable for elucidating inhibition mechanisms by visualizing how a compound like a quinazoline derivative fits into the active site of a biological target.

For analogs of this compound, docking studies have been used to predict binding modes and affinities for various targets, including enzymes implicated in cancer and microbial infections. mdpi.comnih.govscirp.org For example, in studies of 3-amino-2-methylquinazolin-4(3H)-one derivatives, docking simulations revealed that the compounds could bind effectively within the active site of DNA, with the 3-amine group forming hydrogen bonds that stabilize the complex. mdpi.com

The process typically involves:

Preparation of Receptor and Ligand: 3D structures of the target protein and the ligand (e.g., a this compound analog) are prepared.

Docking Simulation: A docking algorithm samples a large number of possible orientations and conformations of the ligand within the receptor's binding site.

Scoring and Analysis: The resulting poses are "scored" based on their predicted binding affinity (e.g., in kcal/mol). The best-scoring poses are then analyzed to identify key interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking. mdpi.commdpi.com

Docking studies on Schiff bases derived from 3-amino-2-methylquinazolin-4(3H)-one against microbial protein targets have successfully predicted binding affinities, which correlated well with their experimentally observed antimicrobial activity. nih.gov Similarly, research on quinazoline derivatives as phosphodiesterase 7 (PDE7) inhibitors used molecular docking to understand the structural basis for their inhibitory potency, identifying key hydrogen bonds and π-π stacking patterns. mdpi.com

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. d-nb.infobohrium.com It provides a way to calculate various electronic properties that are fundamental to molecular reactivity. researchgate.net

For quinazoline analogs, DFT calculations have been used to:

Optimize Molecular Geometry: Determine the most stable 3D conformation of the molecule. d-nb.info

Calculate Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. d-nb.infobohrium.com

Generate Molecular Electrostatic Potential (MEP) Maps: These maps visualize the electron density distribution around a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are the likely sites for reactive interactions. researchgate.net

In a study on Schiff bases of 3-amino-2-methylquinazolin-4(3H)-one, DFT calculations were performed to analyze the electronic effects of different substituents. d-nb.info These calculations helped explain their efficacy as corrosion inhibitors by revealing how electron-donating groups enhanced the molecule's ability to adsorb onto a metal surface. d-nb.info

Table 2: Key Parameters from DFT and Their Significance in Reactivity Prediction

| DFT Parameter | Definition | Significance for Reactivity and Inhibition |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher values indicate a greater tendency to donate electrons, suggesting nucleophilic character. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower values indicate a greater tendency to accept electrons, suggesting electrophilic character. |

| Energy Gap (ΔE) | The difference between ELUMO and EHOMO | A smaller energy gap implies higher chemical reactivity and lower kinetic stability. |

| Dipole Moment (µ) | A measure of the net molecular polarity. | Influences the nature of intermolecular interactions, particularly with polar biological targets. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | Related to the HOMO-LUMO gap; softer molecules (lower hardness) are generally more reactive. |

This table outlines common parameters derived from DFT studies on various organic molecules, including quinazoline analogs. d-nb.infobohrium.comresearchgate.net

By integrating these computational approaches, researchers can build a comprehensive, predictive model of the molecular reactivity and inhibition mechanisms for this compound and its analogs, significantly accelerating the process of drug discovery and materials science.

Advanced Research Perspectives and Future Directions

Exploration of Novel Quinazoline (B50416) Derivatives with Enhanced Selectivity and Potency

The core structure of 7-Methylquinazolin-2-amine (B6206067) is a versatile template for creating derivatives with improved biological activity. Structure-activity relationship (SAR) studies are pivotal, revealing that substitutions at various positions on the quinazoline ring significantly influence pharmacological effects. mdpi.com

Research has focused on modifying the 2-amino group and the quinazoline core to enhance potency and selectivity against specific biological targets. For instance, a study on 4-(furan-2-yl)quinazolin-2-amine derivatives showed that introducing a methyl group at the C7 position, as in 4-(furan-2-yl)-7-methylquinazolin-2-amine (5m) , resulted in a high affinity for the human A2A adenosine (B11128) receptor (hA2AR) with a Kᵢ value of 5 nM. mdpi.comnih.gov Further modifications at the 2-amino position of this 7-methyl derivative with aminopentylpiperidine and 4-[(piperidin-1-yl)methyl]aniline groups maintained high binding affinities while improving solubility, a key property for drug development. nih.gov

Another area of exploration involves creating hybrid molecules. By combining the quinazolinone ring with other pharmacologically active moieties like sulfonamides, researchers aim to develop compounds with dual or enhanced activities. nih.gov The strategic placement of substituents is crucial; for example, halogen atoms at positions 6 and 8 of the quinazolinone ring have been shown to improve antimicrobial properties. nih.gov

The development of 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one highlights the potential of modifying the quinazoline scaffold. nih.gov This compound demonstrated potent, subnanomolar antiproliferative activity against a panel of human tumor cell lines and acted as a tumor-vascular disrupting agent. nih.gov Subsequent synthesis of its analogues indicated that further substitution on the quinazoline ring could enhance antitumor activity even more. nih.gov

Table 1: Activity of Selected this compound Derivatives

| Compound Name | Modification | Target | Activity |

|---|---|---|---|

| 4-(furan-2-yl)-7-methylquinazolin-2-amine (5m) | Addition of a 4-(furan-2-yl) group | hA2A Receptor | Kᵢ = 5 nM mdpi.comnih.gov |

| 7-methyl-substituted 2-aminoquinazoline (B112073) derivative with aminopentylpiperidine | Addition of aminopentylpiperidine at the 2-amino position | hA2A Receptor | Kᵢ = 21 nM nih.gov |

| 7-methyl-substituted 2-aminoquinazoline derivative with 4-[(piperidin-1-yl)methyl]aniline | Addition of 4-[(piperidin-1-yl)methyl]aniline at the 2-amino position | hA2A Receptor | Kᵢ = 15 nM nih.gov |

| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | Complex modification leading to a dihydroquinoxalinone hybrid | Tubulin/Tumor Vasculature | GI₅₀ at 10⁻¹⁰ M level nih.gov |

Integration of Advanced Synthetic Strategies for Complex Analogs

The creation of novel and complex quinazoline derivatives necessitates the use of advanced synthetic methodologies that offer efficiency, selectivity, and sustainability.

Microwave-Assisted Synthesis: This technique has emerged as a powerful tool for accelerating the synthesis of quinazoline derivatives. It often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. researchgate.netmdpi.com For example, a green, microwave-assisted process has been developed for the efficient synthesis of various 3-amino-2-methyl-quinazolin-4(3H)-ones. mdpi.com This method utilizes acetic acid as a green solvent, reducing the need for more toxic reagents like pyridine. researchgate.net Microwave irradiation has also been successfully applied to synthesize quinazolinone-1,3,4-oxadiazole hybrids and other complex heterocyclic systems. wjarr.com

Metal-Catalyzed Cross-Coupling Reactions: Transition-metal catalysis, particularly with palladium and copper, is instrumental in constructing the quinazoline scaffold and its analogs. mdpi.comekb.eg Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are used to form C-N bonds, enabling the synthesis of various N-arylaminothieno[2,3-b]pyrazine carboxylates from bromo- or amino-thienopyrazine precursors. nih.gov Copper-catalyzed multicomponent reactions provide a one-pot method for creating quinazoline analogs from simple starting materials like o-bromo aromatic ketones, aldehydes, and ammonia. frontiersin.org

Multicomponent Reactions (MCRs): MCRs are highly efficient, atom-economical processes that combine three or more reactants in a single step to form a complex product. An iodine-catalyzed three-component, one-pot methodology has been described for the synthesis of highly substituted quinazoline derivatives from substituted benzaldehydes, o-aminoarylketones, and ammonium (B1175870) acetate, achieving excellent yields in a short time. frontiersin.org

These advanced strategies not only facilitate the rapid generation of diverse compound libraries for screening but also enable the construction of intricate molecular architectures that would be challenging to produce using classical methods. ekb.egfrontiersin.org

Unraveling Undiscovered Biological Targets and Mechanisms

While quinazoline derivatives are well-known inhibitors of targets like EGFR and microtubules, ongoing research seeks to identify novel biological targets and elucidate new mechanisms of action. nih.govtandfonline.com This exploration is crucial for expanding the therapeutic applications of compounds derived from this compound and for overcoming drug resistance.

Phenotypic screening, where compounds are tested for their effects on cell behavior without a preconceived target, is a powerful approach. This can lead to the discovery of compounds with unexpected therapeutic potential. For instance, a reporter gene-based screening led to the identification of a quinazoline compound as a novel inhibitor of NF-κB activation, a key pathway in cancer and inflammation. tandfonline.com

Further mechanistic studies on promising compounds can reveal novel modes of action. The lead compound 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one was found not only to inhibit cell proliferation and induce apoptosis but also to act as a tumor-vascular disrupting agent, a distinct mechanism from traditional anti-angiogenesis. nih.gov Similarly, other quinazolinone derivatives have been found to induce apoptosis through both extrinsic and intrinsic pathways by activating caspases and modulating autophagy in leukemia cells. mdpi.com

The investigation into naturally occurring quinazolines and their synthetic derivatives continues to reveal new biological activities, including the modulation of amyloid-beta aggregation and acetylcholinesterase inhibition, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's. mdpi.com These efforts to look beyond established targets are vital for unlocking the full therapeutic potential of the quinazoline scaffold.

Application of Integrated Computational and Experimental Approaches in Chemical Biology

The integration of computational and experimental methods has become an indispensable strategy in modern drug discovery, accelerating the design and optimization of novel quinazoline derivatives. researchgate.netijfmr.com This synergistic approach allows for a more rational and efficient exploration of chemical space.

Computational Modeling and Virtual Screening: In silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and pharmacophore modeling are used to predict the biological activity of virtual compounds before they are synthesized. researchgate.netresearchgate.net Molecular docking studies help to visualize and analyze the binding interactions between a ligand and its target protein, providing insights into the mechanism of action. ijfmr.comnih.gov For example, docking was used to successfully predict the binding of novel quinazolinone derivatives to the active site of the AKT1 protein, a key player in cancer signaling. nih.gov 3D-QSAR models have been developed to reliably predict the efficacy of quinazoline derivatives as EGFR inhibitors, and these models can then be used to screen virtual libraries for new, potent candidates. frontiersin.org

Experimental Validation: The predictions from computational studies are then validated through chemical synthesis and in vitro biological evaluation. arabjchem.org This iterative cycle of design, prediction, synthesis, and testing allows for the rapid optimization of lead compounds. For example, a series of new quinazolinone derivatives were designed as potential SARS-CoV-2 3CLpro inhibitors using in silico docking and molecular dynamics simulations. arabjchem.org The most promising candidates were then synthesized and their inhibitory activity was confirmed through in vitro assays, with some compounds showing IC₅₀ values in the sub-micromolar range. arabjchem.org

This integrated approach has proven valuable in numerous studies. It has been used to design quinazoline-based anti-inflammatory agents, antifungal compounds, and anticancer agents by providing a strong rationale for compound design and helping to prioritize synthetic efforts. ijfmr.comfrontiersin.orgnih.gov The combination of computational prediction and experimental feedback streamlines the drug discovery process, reducing costs and time while increasing the likelihood of identifying effective and selective therapeutic agents. researchgate.netscirp.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Methylquinazolin-2-amine, and how can reaction conditions be optimized?

- Methodology :

- Route 1 : Cyclocondensation of guanidine derivatives with ketones or aldehydes under basic conditions, analogous to quinazoline synthesis .

- Route 2 : Functionalization of preformed quinazoline cores via nucleophilic substitution at the 2-position, using methylamine or methylating agents .

- Optimization : Monitor reaction progress via TLC, adjust stoichiometry of reagents (e.g., 1:1.2 molar ratio of precursor to methylamine), and use polar aprotic solvents (e.g., DMF) at 80–100°C for 6–12 hours .

Q. How should researchers characterize the structural purity of this compound?

- Methodology :

- Spectroscopic Analysis :

- 1H/13C NMR : Confirm methyl group resonance at δ ~2.20 ppm and amine protons at δ ~5.50 ppm .

- FTIR : Identify N-H stretching (~3400 cm⁻¹) and C=N/C=C aromatic vibrations (~1600 cm⁻¹) .

- Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 176.2) .

- Chromatography : Use HPLC with a C18 column and acetonitrile/water mobile phase (95:5) to assess purity .

Q. What solvent systems are effective for recrystallizing this compound?

- Methodology :

- Use ethanol/water (3:1) or ethyl acetate/hexane mixtures for high-yield recrystallization. Slow cooling (1–2°C/min) minimizes impurities .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound derivatives?

- Methodology :

- Structural Modifications : Introduce substituents at the 4-, 6-, or 7-positions (e.g., halogens, methoxy groups) to evaluate electronic effects on bioactivity .

- Biological Assays : Test derivatives against enzyme targets (e.g., kinases, oxidases) using in vitro inhibition assays (IC50 determination) .

- Data Correlation : Use multivariate regression to link substituent Hammett constants (σ) with activity trends .

Q. How can computational methods like molecular docking elucidate this compound’s interactions with biological targets?

- Methodology :

- Docking Software : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor binding .

- Target Selection : Prioritize receptors with quinazoline-binding pockets (e.g., EGFR tyrosine kinase) .

- Validation : Compare docking scores (< -8.0 kcal/mol) with experimental IC50 values to refine models .

Q. How should researchers address contradictions in biological activity data across structurally similar quinazoline derivatives?

- Methodology :

- Meta-Analysis : Aggregate data from analogs (e.g., 6-methoxy or 4-phenyl variants) to identify outliers due to substituent steric effects .

- Experimental Replication : Repeat assays under standardized conditions (e.g., fixed ATP concentration in kinase assays) .

- Structural Confirmation : Re-validate conflicting compounds via X-ray crystallography to rule out synthesis errors .

Q. What in vitro assays are suitable for evaluating the therapeutic potential of this compound in disease models?

- Methodology :

- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with cisplatin as a positive control .

- Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (MIC determination) .

- Anti-Inflammatory : COX-2 inhibition assay using ELISA kits .

Data Presentation

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Weight | 176.2 g/mol (C9H9N3) | |

| NMR Chemical Shifts | δ 2.20 (s, CH3), 5.50 (br, NH2) | |

| HPLC Retention Time | 6.8 min (C18, ACN/H2O 95:5) | |

| Docking Score (EGFR) | -8.5 kcal/mol |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.